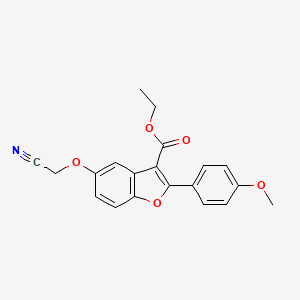

Ethyl 5-(cyanomethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate

Description

Ethyl 5-(cyanomethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a 4-methoxyphenyl substituent at position 2 and a cyanomethoxy group (-OCH₂CN) at position 5. The ethyl carboxylate moiety at position 3 enhances its lipophilicity, while the nitrile group in the cyanomethoxy substituent introduces polarity.

Properties

IUPAC Name |

ethyl 5-(cyanomethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO5/c1-3-24-20(22)18-16-12-15(25-11-10-21)8-9-17(16)26-19(18)13-4-6-14(23-2)7-5-13/h4-9,12H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBAXHSSZVKWSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC#N)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(cyanomethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor to form the benzofuran ring, followed by the introduction of the cyanomethoxy and methoxyphenyl groups through nucleophilic substitution reactions. The final step often involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process . These methods allow for precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(cyanomethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 5-(cyanomethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in the fields of oncology and infectious diseases.

Medicine: Its potential therapeutic properties are being explored for the treatment of various medical conditions.

Mechanism of Action

The mechanism of action of Ethyl 5-(cyanomethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, modulating their activity. The cyanomethoxy and methoxyphenyl groups contribute to the compound’s binding affinity and specificity, enhancing its biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Position 2 Substituents: Methyl (C₁₄H₁₃NO₄): Simplifies synthesis and reduces steric hindrance, yielding lower molecular weight (259.26 g/mol) and moderate lipophilicity (XLogP3 = 2.7) . Phenyl (C₁₉H₁₅NO₄): Increases molecular weight (321.30 g/mol) and lipophilicity (XLogP3 = 4.0) due to aromatic hydrophobicity . 4-Methoxyphenyl (Target): Balances lipophilicity and polarity (estimated XLogP3 ~3.5).

- Position 5 Substituents: Cyanomethoxy: Introduces a nitrile group, increasing hydrogen bond acceptor count (6 vs. 5 in methyl/phenyl analogues) and metabolic stability . Hydroxy (C₁₈H₁₆O₅): Reduces lipophilicity (XLogP3 = 2.1) but enhances solubility and hydrogen bonding . Acyloxy (C₂₁H₂₀O₆): Propanoyloxy and 2-methylpropanoyloxy groups increase molecular weight (~368–382 g/mol) and lipophilicity (XLogP3 ~3.8–5.2), favoring membrane permeability .

Pharmacological Implications

- Antimicrobial Activity: Benzofurans with electron-withdrawing groups (e.g., nitrile in cyanomethoxy) may disrupt microbial enzyme activity .

- Antitumor Potential: The 4-methoxyphenyl substituent, common in cytotoxic agents, could enhance DNA intercalation or topoisomerase inhibition .

- Metabolic Stability: The cyanomethoxy group’s nitrile may resist oxidative metabolism compared to ester or hydroxy groups, extending half-life .

Biological Activity

Ethyl 5-(cyanomethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of anti-tubercular properties and other therapeutic applications. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing insights from various studies and research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

- Formation of the benzofuran core.

- Introduction of the cyanomethoxy and methoxyphenyl groups via nucleophilic substitution reactions.

- Esterification to yield the final product.

Anti-Tubercular Activity

Recent studies have highlighted the anti-tubercular potential of related benzofuran derivatives, suggesting that this compound may exhibit similar efficacy. A notable study reported that compounds with structural similarities demonstrated significant activity against Mycobacterium tuberculosis (Mtb) strains, including drug-resistant variants. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.25 to 16 µg/mL, indicating promising antibacterial properties .

The proposed mechanism for the anti-tubercular activity involves:

- Inhibition of bacterial cell wall synthesis.

- Disruption of metabolic pathways essential for bacterial survival.

- Synergistic effects when combined with existing anti-TB drugs like Streptomycin.

Case Studies

Case Study 1: Evaluation Against Drug-Resistant Strains

In a comparative study, several benzofuran derivatives were tested against drug-resistant Mtb strains. This compound exhibited a selectivity index (SI) greater than 10, indicating low cytotoxicity and high antibacterial efficacy .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

A detailed SAR analysis revealed that modifications on the benzofuran scaffold significantly influenced biological activity. The presence of electron-donating groups like methoxy enhanced antibacterial potency, while the cyanomethoxy group contributed to improved solubility and bioavailability .

Research Findings

| Study | Compound | MIC (µg/mL) | Selectivity Index | Activity |

|---|---|---|---|---|

| Study A | Benzofuran Derivative X | 0.25 - 16 | >10 | Anti-TB |

| Study B | Ethyl 5-(cyanomethoxy)... | Not specified | >200 | Synergistic with Streptomycin |

Q & A

Q. How can synthetic routes for Ethyl 5-(cyanomethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate be optimized for yield and purity?

Methodological Answer:

- Electrochemical C–H Functionalization : Utilize electrochemical methods to activate allenes or carbonyl compounds, enabling regioselective furan ring formation. Key parameters include voltage (1.5–2.5 V), solvent (acetonitrile with LiClO₄ electrolyte), and reaction time (6–12 hours) .

- Vinylogous Reactivity : Employ enoldiazoacetates with donor-acceptor hydrazones to construct the benzofuran core. Optimize catalyst systems (e.g., Rh(II) complexes) and monitor intermediates via in situ NMR .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic and crystallographic methods are critical for structural elucidation of this compound?

Methodological Answer:

- NMR/HRMS : Record , , and 2D NMR (COSY, HSQC) to assign substituents. For example, the cyanomethoxy group exhibits a distinct signal at ~115 ppm (nitrile carbon). HRMS (ESI+) should confirm the molecular ion [M+H]⁺ with <3 ppm error .

- X-Ray Crystallography : Grow single crystals via slow evaporation (ethanol/dichloromethane). Refine structures using SHELXL (space group determination, thermal displacement parameters) . For example, bond angles in the benzofuran core should align with DFT-optimized geometries (e.g., C–O–C ~105°) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) enhance the understanding of electronic and steric effects in this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model the HOMO-LUMO gap, electrostatic potential surfaces, and steric hindrance from the 4-methoxyphenyl group. Compare with experimental IR/Raman spectra for validation .

- Reactivity Predictions : Simulate electrophilic aromatic substitution (e.g., nitration) to identify reactive sites. The cyanomethoxy group directs electrophiles to the C5 position due to its electron-withdrawing nature .

Q. What strategies resolve contradictions in bioactivity data for benzofuran derivatives?

Methodological Answer:

- Structure-Activity Relationships (SAR) : Compare IC₅₀ values of analogs (e.g., sulfinyl or sulfonyl substitutions at C3) in antimicrobial assays. For example, sulfinyl groups enhance activity against S. aureus (MIC = 8 µg/mL) .

- Metabolic Stability : Perform microsomal assays (human liver microsomes, NADPH regeneration system) to assess cytochrome P450-mediated degradation. Use LC-MS/MS to quantify metabolites .

Q. How can regioselectivity challenges in benzofuran functionalization be addressed?

Methodological Answer:

- Directing Groups : Introduce temporary directing groups (e.g., pyridyl) at C3 to enable C–H activation at C5. Remove via hydrolysis post-functionalization .

- Microwave-Assisted Synthesis : Reduce side reactions (e.g., dimerization) by shortening reaction times (30 minutes at 120°C) and improving regiocontrol .

Q. What crystallographic techniques identify polymorphism in this compound?

Methodological Answer:

- Powder X-Ray Diffraction (PXRD) : Compare experimental PXRD patterns with simulated data from single-crystal structures to detect polymorphic forms. Use Rietveld refinement for quantification .

- Thermal Analysis : Perform DSC/TGA to monitor phase transitions. Polymorphs exhibit distinct melting points (e.g., Form I: 107–108°C; Form II: 113–115°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.